Diisobutyl Dicarbonate
Description
Contextual Significance in Contemporary Organic Synthesis and Chemical Science
The significance of dicarbonates in modern organic synthesis is primarily linked to their function as protecting groups, particularly for amines. wikipedia.org The tert-butoxycarbonyl (Boc) group, introduced by di-tert-butyl dicarbonate (B1257347), is fundamental in peptide synthesis and other complex molecular constructions, allowing for the selective masking of amine reactivity. wikipedia.orgwikipedia.org These protected amines are stable to a wide range of nucleophilic and basic conditions, yet the Boc group can be readily removed under moderately acidic conditions, a critical feature for orthogonal protection strategies in multi-step synthesis. wikipedia.orgsmolecule.com
The potential significance of diisobutyl dicarbonate lies in its ability to introduce a novel "isobutoxycarbonyl" (i-Boc) protecting group. The structural difference between an isobutyl and a tert-butyl group, while seemingly minor, could impart subtle yet valuable differences in reactivity, stability, and cleavage kinetics. These variations could be exploited for fine-tuning synthetic strategies where the standard Boc group may not be optimal. Research into the broader class of pyrocarbonates has established them as effective activating agents, suggesting that this compound could also find utility in the synthesis of esters and other derivatives. researchgate.netresearchgate.net
Evolution of Dicarbonate Chemistry and Research Trajectories
The field of dicarbonate chemistry has evolved significantly over the decades, driven by the need for mild and selective reagents in organic synthesis. Early examples, such as diethyl pyrocarbonate (DEPC), were used as chemical modifying agents for proteins and as preservatives. researchgate.netnih.gov DEPC is known to react with nucleophilic residues in proteins, particularly histidine, and can be used to probe DNA structure. researchgate.netnih.gov However, its high reactivity and instability in aqueous solutions limited its broader application as a protecting group. wikipedia.org
A major breakthrough occurred with the development and popularization of di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org Its synthesis was optimized from earlier, low-yield methods to efficient industrial processes, making it widely available. orgsyn.org The stability of the resulting Boc-protected amines, coupled with the mild conditions required for their deprotection, cemented Boc anhydride's role as a cornerstone reagent in solid-phase peptide synthesis and medicinal chemistry. wikipedia.orgrsc.org The research trajectory has largely focused on the applications of Boc anhydride (B1165640) and the development of new protecting groups with orthogonal cleavage conditions. researchgate.net Within this trajectory, analogues like this compound remain largely on the periphery, representing a potential but as yet untapped area for new reagent development. The synthesis of dicarbonates has also evolved from hazardous precursors like phosgene (B1210022) towards safer, more environmentally benign routes, such as those involving the reaction of an alkali metal alkoxide with carbon dioxide. wikipedia.orgjxnutaolab.com
Scope of Academic Inquiry into this compound Transformations and Applications
Direct academic research focusing exclusively on the transformations of this compound is not extensively documented. However, the scope of potential inquiry can be clearly defined based on the well-established chemistry of its analogues. The primary area of investigation would be its efficacy as a protecting group for primary and secondary amines to form N-isobutoxycarbonyl (N-i-Boc) derivatives.
Key research questions would include:
Reaction Kinetics and Yields: Comparing the rate and efficiency of the i-Boc protection reaction with the standard Boc protection under various conditions (e.g., different solvents, bases).
Stability of the i-Boc Group: Assessing the stability of N-i-Boc compounds towards basic, nucleophilic, and reductive conditions to establish its compatibility with other common synthetic transformations.
Deprotection Conditions: Determining the optimal acidic conditions for the removal of the i-Boc group and comparing its lability to the Boc group. This could reveal if the i-Boc group offers any advantages in selectivity for complex molecules with multiple acid-sensitive functionalities.
Reactivity with Other Nucleophiles: Exploring its reactions with alcohols, thiols, and other nucleophiles. Like its analogues, this compound could potentially be used to synthesize carbonates, thiocarbonates, and carbamates. rsc.org
Applications in Peptide Synthesis: Investigating its utility in solution-phase or solid-phase peptide synthesis as an alternative to Boc anhydride.
The following table illustrates a generalized reaction for the protection of an amine using a dialkyl dicarbonate, which would be the central transformation to study for this compound.
Table 1: General Reaction Scheme for Amine Protection
| Reactants | Conditions | Product | Byproducts |
|---|---|---|---|
| Amine (R-NH₂) + this compound | Base (e.g., DMAP, Triethylamine), Solvent (e.g., Acetonitrile) | N-isobutoxycarbonyl amine (i-Boc-NH-R) | Isobutanol, Carbon Dioxide |
This table represents the expected reaction based on the known chemistry of analogous dicarbonates. wikipedia.orgrsc.org
A comparative analysis of the physical properties of this compound's related compounds provides context for its potential behavior.
Table 2: Comparative Physical Properties of Related Carbonates and Dicarbonates
| Compound | IUPAC Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Diisobutyl Carbonate | bis(2-methylpropyl) carbonate | C₉H₁₈O₃ | 174.24 |
| Di-tert-butyl Dicarbonate | di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |
| Diethyl Pyrocarbonate | ethoxycarbonyl ethyl carbonate | C₆H₁₀O₅ | 162.14 |
Data sourced from references wikipedia.orgnih.gov.
Future research into this compound would systematically address these areas to determine if its unique structural properties translate into tangible synthetic advantages over existing reagents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119174-41-3 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methylpropoxycarbonyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
AWQXHKHGNWUDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)OC(=O)OCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diisobutyl Dicarbonate
Phosgene-Dependent Synthetic Pathways
The utilization of phosgene (B1210022), a highly reactive and toxic chemical, represents the traditional approach to the synthesis of diisobutyl dicarbonate (B1257347). This method, while efficient, is fraught with significant safety and environmental hazards, necessitating stringent handling protocols.
Mechanistic Investigations of Phosgenation Routes
The synthesis of diisobutyl dicarbonate via phosgenation proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of isobutanol on the electrophilic carbonyl carbon of phosgene. This is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The proposed mechanism involves the following key steps:
Formation of Isobutyl Chloroformate: Isobutanol, acting as a nucleophile, attacks the carbonyl carbon of phosgene. The departure of a chloride ion results in the formation of an isobutyl chloroformate intermediate. This step is often facilitated by a tertiary amine or another suitable base, which scavenges the liberated HCl.
Reaction with a Second Equivalent of Isobutanol: The isobutyl chloroformate intermediate then reacts with a second molecule of isobutanol. The lone pair of electrons on the oxygen atom of isobutanol attacks the carbonyl carbon of the chloroformate.
Formation of this compound: Following the nucleophilic attack, a chloride ion is eliminated, and a proton is abstracted by the base, leading to the formation of this compound.
2 (CH₃)₂CHCH₂OH + COCl₂ → ((CH₃)₂CHCH₂)₂O(CO)₂ + 2 HCl
The reaction conditions, such as temperature, solvent, and the nature of the base, play a crucial role in optimizing the yield and minimizing the formation of byproducts.
Historical Context and Evolution of Industrial Phosgene-Based Syntheses
Historically, the industrial production of dialkyl dicarbonates, including this compound, has been dominated by phosgene-based processes. Phosgene's high reactivity and its ability to efficiently introduce a carbonyl group made it a chemical of choice for large-scale synthesis. Early industrial processes focused on maximizing yield and purity, often at the expense of environmental considerations.
The evolution of these industrial syntheses has been driven by several factors:
Safety Regulations: The extreme toxicity of phosgene has led to increasingly stringent safety regulations governing its production, storage, and use. This has spurred the development of closed-system reactors and sophisticated scrubbing systems to prevent its release into the environment.
Process Optimization: Efforts have been made to improve the efficiency of the phosgenation process by optimizing reaction parameters. This includes the use of more effective catalysts and bases to enhance reaction rates and selectivity.
Waste Minimization: The generation of hydrogen chloride as a byproduct presents a significant challenge. Modern industrial processes incorporate methods for the capture and utilization of HCl, either by converting it to other useful chemicals or by recycling it within the process.
Despite these advancements, the inherent hazards associated with phosgene have provided a strong impetus for the development of alternative, phosgene-free synthetic routes.
Phosgene-Free and Sustainable Synthetic Strategies
In response to the environmental and safety concerns associated with phosgene, significant research has been directed towards the development of phosgene-free and sustainable methods for the synthesis of this compound. Transesterification processes have emerged as a particularly promising alternative.
Transesterification Processes
Transesterification involves the reaction of a carbonate with an alcohol in the presence of a catalyst to produce a different carbonate and alcohol. For the synthesis of this compound, a common approach is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with isobutanol.
2 (CH₃)₂CHCH₂OH + (CH₃O)₂CO ⇌ ((CH₃)₂CHCH₂)₂O(CO)₂ + 2 CH₃OH
This method is considered a greener alternative to phosgenation as it avoids the use of highly toxic reagents and generates methanol (B129727) as the primary byproduct, which can be recycled or used as a fuel.
The success of the transesterification process hinges on the use of an effective catalyst. A wide range of catalytic systems have been investigated for the synthesis of dialkyl carbonates, including:
Homogeneous Catalysts: These include alkali metal hydroxides (e.g., KOH, NaOH), alkoxides (e.g., sodium methoxide), and organometallic compounds. While often exhibiting high activity, their separation from the reaction mixture can be challenging. beilstein-journals.org
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer the advantage of easy separation and reusability. Examples include:
Basic Oxides: Magnesium oxide (MgO), calcium oxide (CaO), and mixed metal oxides have shown good catalytic activity. mdpi.com
Zeolites and Mesoporous Silicas: These materials can be functionalized with basic sites to create active and selective catalysts.
Ion-Exchange Resins: Basic anion exchange resins can effectively catalyze the transesterification reaction.
Ionic Liquids: These salts, which are liquid at low temperatures, have been explored as both catalysts and reaction media. They can be designed to have specific catalytic properties and are often easily separable from the product. beilstein-journals.org
The choice of catalyst depends on factors such as reaction conditions, desired selectivity, and cost-effectiveness.
| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Tetraethylammonium prolinate | Dimethyl Carbonate | n-Butanol | Dibutyl Carbonate | 72 | beilstein-journals.org |
| 1-Butyl-3-methylimidazolium hydroxide (B78521) | Dimethyl Carbonate | 1-Pentanol | Dipentyl Carbonate | 76 | beilstein-journals.org |
| Li-incorporated MCM-41 | Dimethyl Carbonate | Enriched Glycerol | Glycerol Carbonate | 58.77 | |
| CeO2-La2O3 Mixed Oxides | Propylene Carbonate | Methanol | Dimethyl Carbonate | High Conversion | researchgate.netnih.gov |
Isobutanol plays a central role in the transesterification process, influencing both the reaction equilibrium and its kinetics.
Equilibrium Considerations: The transesterification of dimethyl carbonate with isobutanol is a reversible reaction. To drive the equilibrium towards the formation of this compound, an excess of isobutanol is often used. Alternatively, the removal of the methanol byproduct from the reaction mixture can also shift the equilibrium in favor of the desired product. The position of the equilibrium is also influenced by the thermodynamic stability of the reactants and products.
Kinetic Factors: The rate of the transesterification reaction is dependent on several factors, including the concentration of isobutanol, the nature of the catalyst, and the reaction temperature. Kinetic studies on the esterification of acetic acid with isobutanol have shown that the reaction rate is influenced by parameters such as catalyst loading and the initial molar ratio of reactants. researchgate.netbcrec.idundip.ac.id The activation energy for the esterification of acetic acid with isobutanol has been reported to be 23.29 kJ/mol. researchgate.netundip.ac.id While this is not a direct transesterification, it provides insight into the reactivity of isobutanol in related reactions. The steric hindrance of the isobutyl group may influence the reaction rate compared to less branched alcohols.
Further research into the specific kinetics and thermodynamics of the transesterification of dialkyl carbonates with isobutanol is necessary to fully optimize this sustainable synthetic route for this compound.
Ionic Liquid Catalysis in Transesterification Reactions
The transesterification of simpler dialkyl carbonates or other carbonate sources with isobutanol presents a viable pathway to this compound. Ionic liquids (ILs) have emerged as promising catalysts for such reactions due to their unique properties, including low vapor pressure, high thermal stability, and tunable acidity/basicity. While specific studies on the synthesis of this compound using ionic liquid catalysis are not extensively documented in publicly available literature, the principles can be extrapolated from research on similar dialkyl carbonates.
Ionic liquids, such as those based on imidazolium, pyridinium, or phosphonium cations, can act as either acidic or basic catalysts. For the transesterification to produce this compound, a basic ionic liquid would likely be employed to deprotonate the isobutanol, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the carbonate source. For instance, a study on the synthesis of dibutyl carbonate from dimethyl carbonate and n-butanol utilized tetraethylammonium-based amino acid ionic liquids, achieving a 72% yield. beilstein-journals.org A proposed mechanism involves the synergistic activation of both the alcohol and the carbonate by the ionic liquid. beilstein-journals.org Similarly, 1-butyl-3-methylimidazolium hydroxide has been used as a catalyst for the synthesis of dipentyl carbonate. beilstein-journals.org
The catalytic cycle would likely involve the formation of an isobutoxide anion through interaction with the basic anion of the ionic liquid. This isobutoxide would then attack the carbonyl group of a starting carbonate, such as dimethyl carbonate, leading to a tetrahedral intermediate. Subsequent elimination of a methoxide group, which would be protonated by the cationic part of the IL or another proton source, would yield the desired this compound. The choice of the ionic liquid's cation and anion is crucial in optimizing the reaction rate and selectivity, as they can influence the solubility of reactants and the stability of intermediates.
Table 1: Examples of Ionic Liquid Catalysts in Transesterification for Dialkyl Carbonate Synthesis
| Ionic Liquid Catalyst | Reactants | Product | Yield (%) | Reference |
| [N2222][Pro] | Dimethyl carbonate, n-butanol | Dibutyl carbonate | 72 | beilstein-journals.org |
| [BMIM]OH | Dimethyl carbonate, 1-pentanol | Dipentyl carbonate | 76 | beilstein-journals.org |
Note: Data for this compound is not available in the cited sources; this table presents analogous reactions.
Multi-Step and One-Pot Transesterification Protocols
A hypothetical one-pot protocol for this compound could involve the in-situ generation of a reactive carbonate species followed by its reaction with isobutanol. For example, starting from a simple carbonate source like phosgene or a less hazardous equivalent, the reaction with one equivalent of isobutanol could form an intermediate isobutyl chloroformate, which would then react with a second equivalent of isobutanol in the same reaction vessel upon the addition of a suitable base.
While specific one-pot protocols for this compound are not readily found in the reviewed literature, the principles of one-pot synthesis are widely applied in organic chemistry. The success of such a protocol would depend on the careful selection of reagents, catalysts, and reaction conditions to ensure high selectivity towards the desired product and minimize the formation of by-products. The choice of solvent and the method of by-product removal (e.g., in-situ removal of HCl by a base) would be critical for driving the reaction to completion.
Carbon Dioxide (CO₂) Utilization for Dicarbonate Synthesis
The use of carbon dioxide as a direct C1 feedstock for the synthesis of organic carbonates is a highly attractive approach from a green chemistry perspective. This route avoids the use of toxic reagents like phosgene and contributes to the utilization of a greenhouse gas.
Direct Carboxylation Reactions of Alcohols with CO₂
The direct carboxylation of isobutanol with CO₂ to form this compound is a thermodynamically challenging reaction. The reaction involves the formation of two C-O bonds and the elimination of a water molecule.
2 i-BuOH + CO₂ ⇌ (i-BuO)₂CO + H₂O
Due to the unfavorable equilibrium, this reaction typically requires high pressures of CO₂ and elevated temperatures. Furthermore, the water produced can lead to the hydrolysis of the carbonate product and deactivate the catalyst. To overcome these limitations, the use of effective catalysts and in-situ water removal techniques is essential. While the direct carboxylation of alcohols to dialkyl carbonates has been studied, specific data for this compound is scarce.
Catalytic Activation of CO₂ in Dicarbonate Formation
The activation of the relatively inert CO₂ molecule is a key step in its utilization for carbonate synthesis. Various catalytic systems have been developed to activate CO₂. These include metal oxides, zeolites, and organocatalysts. For the synthesis of dialkyl carbonates, catalysts with both acidic and basic sites are often beneficial. The basic sites can activate the alcohol by deprotonation, while the acidic sites can coordinate to and activate the CO₂ molecule, making it more susceptible to nucleophilic attack.
Metal oxides like CeO₂, ZrO₂, and others have shown activity in the synthesis of dimethyl and diethyl carbonate from CO₂ and the corresponding alcohols. nih.gov The mechanism is believed to involve the adsorption of the alcohol on the catalyst surface, followed by the reaction with adsorbed and activated CO₂. The surface properties of the catalyst, such as its acidity, basicity, and the presence of defects, play a crucial role in its catalytic performance.
Dehydration Condensation Approaches for Dialkyl Carbonates from CO₂
To overcome the equilibrium limitations of the direct carboxylation of alcohols with CO₂, various dehydration condensation approaches have been developed. These methods involve the use of a dehydrating agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the product side.
Commonly used dehydrating agents include nitriles (like acetonitrile), orthoesters, and molecular sieves. For instance, in the synthesis of diethyl carbonate from ethanol and CO₂, the use of 2-cyanopyridine as a dehydrating agent in the presence of a CeO₂ catalyst has been shown to significantly improve the yield. nih.gov The nitrile is hydrated to the corresponding amide, effectively removing water from the reaction mixture.
Table 2: Dehydrating Agents Used in Dialkyl Carbonate Synthesis from CO₂ and Alcohols
| Dehydrating Agent | Catalyst | Alcohol | Product | Reference |
| 2-Cyanopyridine | CeO₂ | Ethanol | Diethyl Carbonate | nih.gov |
| Acetonitrile (B52724) | CeO₂ | Ethanol | Diethyl Carbonate | researchgate.net |
| Tetraalkyl orthosilicates | CeO₂ | Ethanol | Diethyl Carbonate | nih.gov |
Note: This table illustrates the concept with examples for other dialkyl carbonates due to the lack of specific data for this compound.
Integration of CO₂ Capture and In Situ Transformation
A promising strategy for efficient CO₂ utilization is the integration of CO₂ capture and its subsequent in-situ conversion into value-added chemicals. This approach avoids the energy-intensive steps of CO₂ purification and transportation. In this concept, a capture agent, such as an amine or an ionic liquid, absorbs CO₂ from a flue gas stream. The resulting CO₂-laden sorbent is then used directly as the carbon source in the synthesis of the target molecule.
Urea Alcoholysis Methods for Carbonate Formation
The general reaction involves two main steps: first, the reaction of urea with an alcohol to form an alkyl carbamate (B1207046), and second, the subsequent reaction of the carbamate with another molecule of alcohol to yield the target dialkyl carbonate. qub.ac.uk Both stages are reversible, making the management of byproducts crucial for achieving high yields. qub.ac.ukgoogle.com
Mechanistic Pathways in Urea-Mediated Synthesis
The synthesis of dialkyl carbonates through urea alcoholysis proceeds via a stepwise nucleophilic substitution mechanism. The process is generally understood to occur in two consecutive, reversible reactions.
Formation of Isobutyl Carbamate: The initial step involves the reaction of urea with isobutanol. The alcohol acts as a nucleophile, attacking one of the carbonyl groups of urea. This leads to the formation of an isobutyl carbamate intermediate and the elimination of one molecule of ammonia. qub.ac.ukbutlerov.com
Formation of this compound: The isobutyl carbamate intermediate then reacts with a second molecule of isobutanol. This second alcoholysis step results in the formation of this compound and releases a second molecule of ammonia. qub.ac.ukgoogle.com
The formation of an isocyanate species from the decomposition of urea is considered a key step in the mechanistic pathway, particularly in catalyzed reactions. researchgate.net Metal oxide catalysts, such as Zinc Oxide (ZnO), are often employed to facilitate this process. researchgate.net The catalyst promotes the decomposition of urea to form an isocyanate, which is highly reactive towards the alcohol, thereby accelerating the formation of the carbamate intermediate. researchgate.net The reaction is thermodynamically favorable, but kinetic barriers and the reversible nature of the reactions necessitate the use of catalysts and effective byproduct removal to drive the reaction toward the desired product. qub.ac.ukmdpi.com
Strategies for Ammonia By-product Management
Several strategies are employed to manage the ammonia byproduct:
In-situ Removal: A common and effective strategy is the continuous removal of ammonia from the reaction system as it is formed. This can be achieved by conducting the reaction under reduced pressure or by using a technique like reactive distillation. google.com By constantly removing a volatile product like ammonia, Le Chatelier's principle dictates that the equilibrium will shift towards the formation of more products.
Use of Solvents: High-boiling point solvents such as certain alkanes or ethers can be used in the reaction. google.comgoogle.com These solvents can facilitate the reaction under atmospheric or low pressure, allowing the ammonia gas to be discharged from the system in a timely manner, thus promoting the forward reaction. google.com
Other Phosgene-Alternative Synthetic Routes
Beyond urea alcoholysis, several other methodologies have been developed to synthesize dicarbonates without the use of highly toxic phosgene, aligning with the principles of green chemistry. These routes aim to provide safer and more environmentally friendly pathways to compounds like this compound.
Preparation from Chloroformates and Carbonate Salts
A well-established alternative method for synthesizing dicarbonates involves the reaction of an alkyl chloroformate with a carbonate or bicarbonate salt. For the synthesis of this compound, this would involve the reaction of isobutyl chloroformate with a salt such as potassium carbonate or sodium carbonate.
The reaction is typically carried out in the presence of a phase-transfer catalyst, which facilitates the transfer of the carbonate anion from the solid or aqueous phase to the organic phase where the chloroformate is dissolved. The general reaction is as follows:
2(CH₃)₂CHCH₂OC(O)Cl + K₂CO₃ → (CH₃)₂CHCH₂OC(O)O(O)COCH₂CH(CH₃)₂ + 2KCl
This method is analogous to the improved synthesis developed for di-t-butyl dicarbonate, a widely used reagent in organic synthesis. acs.org The key advantages of this route are often the high yields and relatively mild reaction conditions. However, it still involves the use of chloroformates, which are themselves derived from phosgene, and produces a stoichiometric amount of inorganic salt waste (e.g., KCl), which must be managed.
Decomposition Chemistry of Tricarbonate Precursors
Another, less common, phosgene-alternative route involves the synthesis and subsequent decomposition of a tricarbonate precursor. Dialkyl tricarbonates can be prepared and then carefully decomposed, often thermally or catalytically, to yield the corresponding dicarbonate and carbon dioxide.
(Alkyl-O-CO-O-CO-O-Alkyl) → (Alkyl-O-CO-O-CO-O-Alkyl) → Alkyl-O-CO-O-CO-Alkyl + CO₂
This pathway avoids the direct use of phosgene in the final step, but the synthesis of the tricarbonate precursor itself may require hazardous reagents. The primary challenge of this method lies in the stability of the tricarbonate intermediate and the selective control of its decomposition to prevent further breakdown into simpler carbonates or other byproducts. The development of efficient catalysts is crucial for the viability of this route, ensuring that the decomposition occurs at a practical rate and with high selectivity for the desired dicarbonate product.
Comparative Analysis of Green Chemistry Synthetic Methodologies for this compound
The selection of a synthetic route for this compound is increasingly influenced by green chemistry principles, which prioritize safety, waste minimization, and efficiency. A comparative analysis of the primary phosgene-alternative methods highlights their respective advantages and disadvantages.
| Metric | Urea Alcoholysis | Chloroformate & Carbonate Salt | Tricarbonate Decomposition |
| Starting Materials | Urea, Isobutanol (Inexpensive, low toxicity) mdpi.com | Isobutyl Chloroformate, Carbonate Salt | Tricarbonate Precursor |
| Primary Reagent Hazard | Low (Urea is a stable, non-hazardous solid) | Moderate (Chloroformates are toxic and corrosive) | Varies (Depends on precursor synthesis) |
| Key Byproducts | Ammonia (NH₃) qub.ac.uk | Inorganic Salts (e.g., KCl) | Carbon Dioxide (CO₂) |
| Byproduct Management | Recyclable to produce urea, creating a closed loop mdpi.comresearchgate.net | Waste disposal required for the salt | CO₂ is a greenhouse gas, but can be captured/utilized |
| Atom Economy | High, especially when ammonia is recycled | Moderate, due to the formation of salt waste | High, as the main byproduct is gaseous CO₂ |
| Catalyst Requirement | Often requires metal oxides (e.g., ZnO) for efficiency researchgate.net | Often requires a phase-transfer catalyst | Requires catalysts for controlled decomposition |
| Reaction Conditions | Typically elevated temperatures (150-250°C) and variable pressure google.comgoogle.com | Generally milder temperatures | Typically involves thermal decomposition |
| Overall "Green" Profile | Considered a very strong "green" alternative due to low-hazard inputs and recyclable byproducts. qub.ac.uk | An improvement over direct phosgenation, but still relies on a phosgene-derived reagent and produces salt waste. | Potentially green, but depends heavily on the synthesis of the precursor. Less developed route. |
The urea alcoholysis route stands out as a particularly promising green methodology. Its reliance on inexpensive and safe raw materials, coupled with the ability to recycle the ammonia byproduct back into the production chain, aligns closely with the core tenets of sustainable chemistry. qub.ac.ukmdpi.com While the chloroformate method can provide high yields, its dependence on phosgene-derived starting materials and the production of salt waste make it less ideal from a green chemistry perspective. The tricarbonate decomposition route is theoretically attractive due to its high atom economy in the final step, but it remains a less mature technology.
Reaction Efficiency and Product Selectivity Assessments
The assessment of reaction efficiency and product selectivity is critical for evaluating the viability of a synthetic route. High efficiency indicates a greater conversion of starting materials into the desired product, while high selectivity means minimal formation of unwanted byproducts.
In the phase transfer-catalyzed synthesis of this compound from isobutyl chloroformate and aqueous sodium hydroxide, high yields have been reported. For instance, a documented procedure using benzyldodecyldimethylammonium chloride as the catalyst in a toluene-water system achieved a high theoretical yield with very low byproduct formation. google.com Vigorous stirring is noted as an important parameter to ensure efficient reaction between the phases. google.com
Detailed findings from a specific synthesis are presented below:
| Parameter | Value | Notes |
| Starting Material | Isobutyl chloroformate | Reacted with aqueous sodium hydroxide. google.com |
| Catalyst | Benzyldodecyldimethylammonium chloride | A phase transfer catalyst. google.com |
| Solvent System | Toluene / Water | A water-immiscible organic solvent is used. google.com |
| Reaction Temperature | 10–15°C | The reaction is held in this range by cooling. google.com |
| Product Yield | 96.5% of theory | Indicates high reaction efficiency. google.com |
| Key Byproduct | Isobutyl chloroformate | 0.32 g remaining in the organic phase. google.com |
This data highlights the high efficiency and selectivity of the phase transfer catalysis method. The yield of 96.5% is excellent for an industrial process, and the minimal amount of remaining starting material simplifies purification, thereby reducing waste and cost.
Environmental Impact and Sustainability Metrics of Synthetic Routes
The environmental impact of chemical synthesis is increasingly scrutinized, with a focus on minimizing waste and avoiding hazardous substances. Sustainability metrics provide a quantitative framework for evaluating the "greenness" of a chemical process.
Key metrics include:
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies less waste.
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. mdpi.com
Process Mass Intensity (PMI): This metric, advocated by the American Chemical Society's Green Chemistry Institute, is the ratio of the total mass of materials (water, solvents, reagents, reactants) used in a process to the mass of the final product.
The phase transfer-catalyzed synthesis of this compound represents a significant improvement in environmental performance compared to older methods that may have employed highly toxic reagents like phosgene. orgsyn.org By avoiding such hazardous materials, the process inherently becomes safer and reduces the environmental burden associated with waste treatment.
The sustainability of this advanced route can be assessed as follows:
| Sustainability Metric | Assessment for the Phase Transfer Catalysis Route |
| Atom Economy | The reaction of an alkyl chloroformate with an alkali to form a dicarbonate has a reasonably high theoretical atom economy, with the main byproduct being a simple salt (e.g., sodium chloride). |
| E-Factor | The E-Factor is favorably low due to the high product yield (96.5%), which minimizes product loss in waste streams. google.com The use of a recyclable catalyst and the potential for solvent recycling further reduce the total mass of waste generated. google.com |
| Process Mass Intensity (PMI) | While a full PMI calculation requires data on all process inputs, the high reaction efficiency and use of recyclable components suggest a lower PMI compared to less efficient methods that require more extensive purification and raw materials. |
| Use of Hazardous Substances | This method avoids the use of phosgene, a highly toxic and hazardous gas, which is a significant environmental and safety advantage. orgsyn.org |
| Energy Consumption | The reaction operates at mild temperatures (0° to 50°C), which implies lower energy consumption compared to processes requiring high heat. google.com |
Mechanistic Studies of Diisobutyl Dicarbonate Chemical Reactivity and Transformations
Hydrolytic Reaction Mechanisms
The hydrolysis of diisobutyl dicarbonate (B1257347), the reaction with water, can be catalyzed by either acids or bases, leading to the formation of isobutanol and carbon dioxide, with isobutyloxycarbonyloxycarboxylic acid as a potential intermediate. The kinetics and pathways of these reactions are distinct.
Acid-Catalyzed Hydrolysis Kinetics and Pathways
The acid-catalyzed hydrolysis of dicarbonates, including diisobutyl dicarbonate, generally proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of esters. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the adjacent carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isobutanol and carbon dioxide yield the final products.
The pathway for the acid-catalyzed hydrolysis is believed to involve two consecutive steps, with the hydrolysis of the second isobutyloxycarbonyl group being the slower step. The mechanism is likely a combination of AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways, with the contribution of each depending on the reaction conditions. researchgate.net
Table 1: Postulated Rate-Determining Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
|---|---|
| 1 | Protonation of a carbonyl oxygen |
| 2 | Nucleophilic attack by water on the protonated carbonyl carbon |
| 3 | Formation of a tetrahedral intermediate |
| 4 | Elimination of isobutanol and an isobutyloxycarbonyl intermediate |
Base-Catalyzed Hydrolysis Kinetics and Pathways
Base-catalyzed hydrolysis of dicarbonates, often referred to as saponification, is typically a more rapid and irreversible process compared to its acid-catalyzed counterpart. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the this compound molecule. This results in the formation of a tetrahedral intermediate, which then collapses to yield an isobutyloxycarbonyl carbonate and an isobutoxide anion. The isobutoxide is subsequently protonated by water to form isobutanol. The isobutyloxycarbonyl carbonate intermediate is then rapidly hydrolyzed to isobutanol and carbonate, which in basic conditions exists as bicarbonate or carbonate ions.
Table 2: General Kinetic Parameters for Base-Catalyzed Ester Hydrolysis (Analogous Systems)
| Parameter | Typical Value Range |
|---|---|
| Rate Law | Rate = k[Ester][OH⁻] |
| Order of Reaction | Second-order |
Transesterification Reaction Mechanisms of this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this reaction can be utilized to synthesize other carbonate derivatives.
Nucleophilic Acyl Substitution Pathways
The transesterification of this compound proceeds through a nucleophilic acyl substitution mechanism. An alcohol or diol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate can then collapse, eliminating an isobutoxide group, to form a new carbonate ester. The reaction can be driven to completion by using an excess of the reacting alcohol or by removing the isobutanol byproduct.
The general mechanism can be outlined as follows:
Nucleophilic attack of an alcohol (R'OH) on a carbonyl carbon of this compound.
Formation of a tetrahedral intermediate.
Elimination of an isobutoxide anion (i-BuO⁻) as a leaving group.
Proton transfer to the isobutoxide to form isobutanol.
This pathway is fundamental to the synthesis of various symmetrical and unsymmetrical carbonates.
Role of Catalysts in Reaction Mechanism Modulation
Catalysts play a significant role in modulating the mechanism and efficiency of the transesterification of dicarbonates. Both acid and base catalysts can be employed.
Acid Catalysis : Strong acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. This is similar to the mechanism of acid-catalyzed hydrolysis.
Base Catalysis : Bases, such as alkoxides, can deprotonate the incoming alcohol, increasing its nucleophilicity and thereby accelerating the rate of nucleophilic attack on the carbonyl carbon.
In the context of producing polycarbonate diols, solid acid catalysts like TiO₂/SiO₂ have been shown to be effective in the transesterification of diphenyl carbonate with diols. researchgate.net While direct studies on this compound are scarce, it is reasonable to infer that similar catalytic systems could be employed to modulate its transesterification reactions, influencing both the reaction rate and the product distribution.
Reductive Transformations of this compound
The reduction of this compound can lead to different products depending on the reducing agent and the reaction conditions. The carbonyl groups of the dicarbonate are the primary sites for reduction.
A powerful and sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures. chemistrysteps.commasterorganicchemistry.com It is plausible that the reduction of this compound with one equivalent of DIBAL-H at low temperatures could yield isobutyl formate (B1220265) and isobutanol after workup. The mechanism involves the coordination of the aluminum center to a carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon workup. chemistrysteps.comslideshare.net
The use of less selective reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of esters under standard conditions. masterorganicchemistry.com However, under specific conditions or with the use of activating agents, reduction to the corresponding alcohols might be possible. A complete reduction of this compound would be expected to yield isobutanol. The mechanism of reduction with borohydrides typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon. chemguide.co.uk
Table 3: Potential Products of Reductive Transformations of this compound
| Reducing Agent | Potential Product(s) |
|---|---|
| Diisobutylaluminium Hydride (DIBAL-H) (1 equiv., low temp.) | Isobutyl formate, Isobutanol |
Pathways to Isobutanol Formation through Reduction
The reduction of this compound (DIBOC) to isobutanol represents a complete breakdown of the molecule's core structure. While not a common synthetic transformation, the pathways can be understood by examining the reactivity of related functional groups such as esters and acid anhydrides. The reduction involves the nucleophilic addition of a hydride (H⁻) from a reducing agent to the electrophilic carbonyl carbons of the dicarbonate.
With a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the proposed mechanism involves a sequence of hydride attacks.
Initial Hydride Attack: A hydride ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate.
Cleavage of the Pyrocarbonate Bond: This unstable intermediate collapses, cleaving the weak oxygen-oxygen single bond characteristic of a pyrocarbonate. This cleavage releases a molecule of isobutyl carbonate and an isobutoxyaluminum hydride species.
Further Reduction: Both fragments are susceptible to further reduction. The isobutyl carbonate fragment is reduced to isobutanol and a methanol (B129727) precursor. The isobutoxyaluminum species is also converted to isobutanol upon aqueous workup.
Ultimately, the complete reduction of one molecule of this compound with a sufficiently strong hydride source is expected to yield two molecules of isobutanol, along with carbon dioxide and other byproducts upon workup. The reaction is highly exothermic and driven by the formation of stable alcohol products.
Investigation of Reducing Agent Selectivity and Stereochemistry
The outcome of the reduction of this compound is highly dependent on the choice of reducing agent, reflecting the principles of chemoselectivity. slideshare.net Different reducing agents exhibit varying degrees of reactivity, which can theoretically allow for selective transformations.
Strong, Non-selective Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a highly reactive or "hard" nucleophile that will aggressively reduce the dicarbonate functionality, leading to the complete formation of isobutanol as described above. Its high reactivity makes it generally unsuitable for selective or partial reduction of such a molecule.
Milder, More Selective Reducing Agents: Sodium borohydride (NaBH₄) is a significantly milder reducing agent and is typically incapable of reducing esters or anhydrides. Therefore, it is expected to be unreactive towards this compound under standard conditions.
Bulky and Selective Reducing Agents: Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and less reactive hydride source. It is well-known for the partial reduction of esters to aldehydes at low temperatures. In the context of DIBOC, it is plausible that DIBAL-H could selectively attack one carbonyl group, leading to cleavage and the formation of isobutyl formate and isobutanol after workup, thereby avoiding complete reduction.
Regarding stereochemistry, this compound itself is an achiral molecule. The reduction product, isobutanol, is also achiral. Therefore, stereochemical considerations are not relevant to the reduction of the DIBOC molecule itself. However, if DIBOC is used to form a protecting group on a chiral substrate (such as a chiral alcohol or amine), the choice of reducing agent for other functional groups in the molecule would need to be considered to avoid affecting existing stereocenters. The reduction of the dicarbonate moiety itself does not introduce any new stereocenters.
Table 1: Hypothesized Selectivity of Reducing Agents with this compound
| Reducing Agent | Expected Reactivity | Probable Products (after workup) | Selectivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High | Isobutanol | Low (complete reduction) |
| Sodium Borohydride (NaBH₄) | Very Low / Inert | No reaction | High (unreactive) |
| Diisobutylaluminium Hydride (DIBAL-H) | Moderate (at low temp.) | Isobutanol, Isobutyl formate | Moderate (potential for partial reduction) |
This compound as a Reagent in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the isobutoxycarbonyl (iBoc) protecting group onto nucleophilic functional groups such as alcohols and amines.
Protecting Group Chemistry of Carbonyl Functionalities
While the name might suggest interaction with carbonyls, this compound is not used to protect existing ketone or aldehyde functionalities. Instead, it serves to protect hydroxyl groups of alcohols by reacting with them to form a carbonic acid ester. This transformation temporarily masks the nucleophilic and acidic nature of the alcohol's -OH group, preventing it from interfering in subsequent reactions. libretexts.org
Formation: The protection of an alcohol as its isobutoxycarbonyl (iBoc) derivative is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbonyl carbons of DIBOC. The base, often triethylamine (B128534) (TEA) or the more potent catalyst 4-(dimethylamino)pyridine (DMAP), serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the resulting isobutyric acid byproduct. mychemblog.com
Cleavage: The iBoc group is valued for its stability under basic and nucleophilic conditions but its facile removal under acidic conditions. organic-chemistry.org Deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent. jk-sci.comwikipedia.org The acidic conditions protonate the carbonyl oxygen of the carbamate (B1207046), initiating a cascade that leads to the release of the free alcohol, carbon dioxide, and an isobutyl cation, which is subsequently trapped by a nucleophile in the medium.
Analogous Reactivity in Amine Protection (e.g., N-tert-Butoxycarbonylation)
The most prominent application of dicarbonates in organic synthesis is the protection of amines, and DIBOC functions analogously to its widely used counterpart, di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org Reaction of DIBOC with a primary or secondary amine introduces the N-isobutoxycarbonyl (N-iBoc) group, converting the basic and nucleophilic amine into a neutral carbamate. mychemblog.comorganic-chemistry.org This protection is crucial in peptide synthesis and other multi-step syntheses where an unprotected amine would cause unwanted side reactions. nih.gov
The reaction proceeds via nucleophilic acyl substitution, where the amine's nitrogen atom attacks a carbonyl carbon of DIBOC. jk-sci.com This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (isobutyl carbonate) to yield the N-iBoc protected amine. The reaction is often performed in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) and may be facilitated by a base. fishersci.co.uk
Table 2: General Formation and Cleavage Strategies for iBoc-Protected Alcohols and Amines
| Substrate | Protection Reagents | Cleavage Reagents | Protected Group |
|---|---|---|---|
| Alcohol (R-OH) | DIBOC, Base (e.g., TEA, DMAP) | Strong Acid (e.g., TFA, HCl) | O-iBoc (Carbonic Acid Ester) |
| Amine (R-NH₂) | DIBOC, ± Base (e.g., TEA) | Strong Acid (e.g., TFA, HCl) | N-iBoc (Carbamate) |
Orthogonal Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. jocpr.comnih.gov This strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. wiley-vch.de The isobutoxycarbonyl (iBoc) group plays a valuable role in such strategies due to its defined cleavage conditions.
The iBoc group is acid-labile. This makes it orthogonal to several other widely used protecting groups: organic-chemistry.org
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile (cleaved by piperidine) and is stable to the acidic conditions used to remove iBoc. This orthogonality is the cornerstone of many solid-phase peptide synthesis (SPPS) strategies. americanpeptidesociety.org
Cbz (Carboxybenzyl) or Z: This group is removed by catalytic hydrogenolysis and is stable to both the acidic conditions for iBoc removal and the basic conditions for Fmoc removal. wikidot.com
Benzyl (B1604629) (Bn) ethers: Similar to the Cbz group, benzyl ethers are typically cleaved via hydrogenolysis and are stable to the conditions used to remove iBoc and Fmoc groups.
This compatibility allows a synthetic chemist to sequentially unmask different functional groups within the same molecule to perform specific chemical transformations at each site without disturbing the others. ub.edu
Table 3: Orthogonality of the iBoc Protecting Group
| Protecting Group | Typical Substrate | Cleavage Condition | Stable to iBoc Cleavage (Acid)? | Stable to Fmoc Cleavage (Base)? |
|---|---|---|---|---|
| iBoc | Amine, Alcohol | Strong Acid (TFA, HCl) | N/A | Yes |
| Fmoc | Amine | Base (Piperidine) | Yes | N/A |
| Cbz (Z) | Amine | H₂, Pd/C (Hydrogenolysis) | Yes | Yes |
| Benzyl (Bn) | Alcohol, Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) | Yes | Yes |
Polymerization and Macromolecular Transformations Initiated by this compound
Extensive research has focused on various methods for synthesizing polycarbonates and NIPUs. However, the role of this compound in these specific applications is not well-documented in peer-reviewed literature.
Mechanism of Carbonate Linkage Introduction in Polycarbonates
The primary industrial methods for polycarbonate synthesis involve the ring-opening polymerization (ROP) of cyclic carbonates or the polycondensation of diols with phosgene (B1210022) or its analogues, such as diphenyl carbonate or dimethyl carbonate. nih.govrsc.orgnih.govmdpi.com
In the context of polycondensation, a dialkyl carbonate, such as dimethyl carbonate, reacts with a diol in a transesterification reaction. This process is typically catalyzed and involves the elimination of a small alcohol molecule (e.g., methanol) to drive the formation of the polycarbonate chain. nih.govrsc.org A general representation of this polycondensation is shown below:
n HO-R-OH + n CH₃O-CO-OCH₃ → [-O-R-O-CO-]n + 2n CH₃OH
While this compound is a dialkyl dicarbonate, its direct application as a monomer in a similar polycondensation reaction with diols to produce polycarbonates is not a widely reported or established method. Theoretically, such a reaction would proceed via a similar transesterification mechanism, eliminating isobutanol. However, the reactivity and potential side reactions of this compound under polymerization conditions have not been sufficiently studied to confirm its viability for producing high molecular weight polycarbonates.
Role in Sustainable Polymer Precursor Synthesis (e.g., Non-Isocyanate Polyurethanes)
The synthesis of non-isocyanate polyurethanes (NIPUs) is a significant area of research in sustainable polymer chemistry, primarily aimed at avoiding the use of toxic isocyanates. digitellinc.comspringerprofessional.demdpi.com A prevalent route to NIPUs involves the reaction of cyclic carbonates with diamines to form poly(hydroxyurethanes). springerprofessional.demdpi.com
Another approach to polyurethane synthesis involves the formation of carbamate precursors. Di-tert-butyl dicarbonate, a compound structurally related to this compound, has been utilized in the synthesis of isocyanates from primary amines, which are then used in conventional polyurethane production. aidic.it This reaction proceeds through the formation of a protected carbamate intermediate.
The following table summarizes the potential, though not experimentally validated in widespread literature, reactions of this compound in polymer precursor synthesis.
| Reactant 1 | Reactant 2 | Potential Product | Potential Application |
| This compound | Diol | Oligo- or Polycarbonate | Polycarbonate synthesis |
| This compound | Diamine | Bis-carbamate | NIPU precursor |
It is crucial to reiterate that while these reaction pathways are chemically plausible based on the known reactivity of dicarbonates, their practical application and detailed mechanistic understanding for the synthesis of polycarbonates and NIPU precursors specifically involving this compound require further dedicated research.
Advanced Applications of Diisobutyl Dicarbonate in Chemical Research
Diisobutyl Dicarbonate (B1257347) as a Reaction Solvent
The utility of organic carbonates as environmentally benign solvents is a growing area of interest in green chemistry. rsc.orgfrontiersin.orgnih.gov These compounds are generally characterized by low toxicity, biodegradability, and derivation from phosgene-free synthesis routes, presenting them as viable alternatives to more hazardous conventional solvents. rsc.orgresearchgate.net
Investigation of Solvation Effects on Reaction Kinetics and Thermodynamics
The solvent environment can profoundly influence the rate (kinetics) and equilibrium (thermodynamics) of a chemical reaction by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orgchemrxiv.org Factors such as solvent polarity, dielectric constant, and the ability to form hydrogen bonds are critical. wikipedia.org
Specific research investigating the solvation effects of diisobutyl dicarbonate on reaction kinetics and thermodynamics is limited in publicly available literature. However, based on its molecular structure, certain predictions can be made. As a dialkyl dicarbonate, it is a polar aprotic solvent. Its potential influence on reaction rates, particularly for nucleophilic substitutions, would depend on its ability to solvate cations while leaving anions relatively free, potentially accelerating certain reaction types. wikipedia.org Detailed kinetic studies and thermodynamic measurements in this compound would be necessary to quantify these effects and compare its performance against other established polar aprotic solvents.
Table 1: Physicochemical Properties of this compound and a Related Solvent (Note: Data for this compound is sparse; properties are often inferred from related compounds or supplier data.)
| Property | This compound | Diisobutyl Ketone (for comparison) |
| CAS Number | 119174-41-3 pharmaffiliates.com | 108-83-8 specialchem.com |
| Molecular Formula | C10H18O5 pharmaffiliates.com | C9H18O sinocheme.com |
| Molecular Weight | 218.25 g/mol pharmaffiliates.com | 142.24 g/mol sinocheme.com |
| Boiling Point | Not widely reported | ~170 °C sinocheme.com |
| Physical Form | Liquid | Colorless liquid sinocheme.com |
| Solubility | Expected to be soluble in organic solvents cymitquimica.com | Miscible with alcohols and ketones atamanchemicals.com |
Design and Optimization of Sustainable Reaction Media
The push towards sustainable chemistry involves replacing volatile and toxic organic solvents with greener alternatives. researchgate.net Dialkyl carbonates are considered promising sustainable solvents due to their favorable environmental profiles. rsc.org They can often be synthesized through processes that avoid highly toxic reagents like phosgene (B1210022), instead utilizing CO2 as a C1 source. researchgate.netacs.org
While diisobutyl carbonate is not as extensively studied as dimethyl carbonate (DMC) or diethyl carbonate (DEC) in this regard, it shares the core carbonate structure that imparts these desirable qualities. cymitquimica.com Its higher boiling point and lower volatility compared to smaller dialkyl carbonates could be advantageous in processes requiring elevated temperatures. The optimization of reaction media involving this compound would entail studying its efficacy across a range of reaction types, its recyclability, and its full life-cycle impact. Its potential as a component in binary or ternary "tunable" solvent systems, where properties are adjusted by mixing, remains an unexplored area of research.
This compound as a Chemical Intermediate
As a reactive molecule, this compound can serve as a building block or intermediate in the synthesis of more complex molecules and materials. Its reactivity is centered on the electrophilic carbonyl carbons, making it a target for nucleophilic attack.
Synthesis of Diverse Dialkyl Carbonate Derivatives
Dialkyl carbonates can undergo transesterification reactions, where the alkyl groups are exchanged by reacting with a different alcohol, typically in the presence of a catalyst. researchgate.netmdpi.com This reaction is a key method for producing a variety of symmetrical and asymmetrical carbonates.
While specific studies detailing the use of this compound as a substrate for transesterification are not prevalent, the general mechanism is well-established. youtube.comyoutube.com Reacting this compound with an alcohol (R-OH) under catalytic conditions could theoretically yield isobutyl-alkyl carbonate and diisobutyl carbonate derivatives. The efficiency and product distribution of such a reaction would depend on the reaction conditions and the nature of the alcohol used.
Role in the Synthesis of Biologically Active Compounds (e.g., Antifungal Agents)
Dicarbonates, particularly di-tert-butyl dicarbonate, are widely used in organic synthesis as protecting agents for amines, forming carbamates. actylis.comacs.org This protective strategy is a cornerstone in the multi-step synthesis of many pharmaceuticals and biologically active compounds.
Although direct examples of this compound being used in the synthesis of antifungal agents are not prominent in the literature, its role as an isobutoxycarbonylating agent can be inferred. The isobutoxycarbonyl (i-Boc) group, analogous to the common tert-butoxycarbonyl (Boc) group, could be used to temporarily mask reactive amine functionalities during the complex synthesis of molecules targeting fungal pathways, such as those involved in cell wall or pyrimidine (B1678525) biosynthesis. pnas.orgresearchgate.net The development of new antifungal agents often requires intricate synthetic routes where such protecting groups are essential. nih.gov
Precursor in Industrial Chemical Processes and Polymer Production
Dialkyl carbonates, especially dimethyl carbonate, are valuable industrial precursors, notably in the production of polycarbonates through non-phosgene routes. mdpi.com They can react with diols in a melt polycondensation reaction to form the carbonate linkages that constitute the polymer backbone.
The potential for this compound to act as a monomer in polymer production exists, although it is not a widely commercialized application. Its reaction with various diols could, in principle, lead to the formation of novel polycarbonates. The bulky isobutyl groups would be incorporated into the polymer structure, influencing its final properties, such as thermal stability, solubility, and mechanical characteristics. The specific conditions required and the properties of the resulting polymers would be a subject for dedicated polymer chemistry research. mdpi.com
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Research in Carbon Capture and Utilization (CCU)
Catalytic Conversion Strategies for CO2 to Value-Added Carbonates
The absence of data on this specific topic prevents the creation of a scientifically accurate and informative article as per the provided instructions. Further research in the chemical sciences may explore this potential application in the future, but at present, the information is not available.
Analytical and Computational Methodologies in Diisobutyl Dicarbonate Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Diisobutyl Dicarbonate (B1257347). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement. Due to the limited availability of specific spectral data for Diisobutyl Dicarbonate, data from the closely related and structurally similar compound, Di-tert-butyl dicarbonate, is used as a reference for illustrative purposes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of this compound, the protons of the isobutyl groups are expected to exhibit distinct signals. The methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton (-CH). The methine proton itself would present as a multiplet, being coupled to both the methyl and methylene (B1212753) (-CH₂-) protons. The methylene protons, adjacent to the oxygen atom, would also appear as a doublet, coupled to the methine proton. The integration of these signals would correspond to the ratio of protons in each unique environment.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the carbonyl carbon of the dicarbonate functionality. The chemical shifts of these carbons are influenced by their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (-CH₃) | ~0.9 (d) | ~19 |
| Methine (-CH) | ~2.0 (m) | ~28 |
| Methylene (-O-CH₂-) | ~4.0 (d) | ~75 |
| Carbonyl (C=O) | - | ~147 |
d = doublet, m = multiplet. Chemical shifts are estimates based on typical values for similar functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net These two techniques are complementary, as some molecular vibrations are more prominent in IR spectra while others are more apparent in Raman spectra. researchgate.net
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. ucla.edu This peak is typically observed in the region of 1820-1760 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkages, which appear in the fingerprint region between 1300 and 1000 cm⁻¹, and the C-H stretching and bending vibrations of the isobutyl groups.
Raman spectroscopy also reveals these key functional groups. The symmetric stretching of the C=O bonds would give rise to a strong Raman signal. Aliphatic C-H stretching and bending modes are also readily observed. spectroscopyonline.coms-a-s.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O | Symmetric Stretch | ~1815 | Strong | Strong |
| C=O | Asymmetric Stretch | ~1765 | Strong | Strong |
| C-O | Stretch | 1300 - 1000 | Strong | Medium |
| C-H (sp³) | Stretch | 2980 - 2870 | Strong | Strong |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion [M]⁺˙, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (218.25 g/mol ). nih.gov
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. Common fragmentation pathways for dicarbonates include cleavage of the C-O bonds and loss of carbon dioxide (CO₂) or isobutene. The analysis of these fragment ions helps to confirm the structure of the parent molecule. nih.gov For instance, a prominent peak at m/z 57, corresponding to the isobutyl cation [C₄H₉]⁺, would be expected. nih.gov
GC-MS, a combination of gas chromatography and mass spectrometry, is particularly useful for impurity profiling, as it can separate volatile impurities from the main compound before they are individually analyzed by the mass spectrometer.
Table 3: Expected Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 218 | [C₁₀H₁₈O₅]⁺˙ | - (Molecular Ion) |
| 174 | [C₈H₁₄O₃]⁺˙ | CO₂ |
| 163 | [C₇H₁₅O₄]⁺ | C₄H₉ |
| 117 | [C₅H₉O₃]⁺ | C₄H₉O |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantitative analysis.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. google.com A typical GC method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.
For this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable. A temperature-programmed oven is used to ensure the efficient separation of components with different boiling points. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. derpharmachemica.com
Method validation is a critical step to ensure the reliability of the analytical results and typically includes assessing specificity, linearity, precision, accuracy, and robustness. derpharmachemica.com
Table 4: Illustrative Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.53 mm ID, 5% phenyl-methylpolysiloxane (5 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 220 °C |
| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for monitoring the progress of a chemical reaction by analyzing samples at different time points to determine the consumption of reactants and the formation of products. google.com
For the analysis of this compound, a reverse-phase HPLC method is commonly employed. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comillinois.edu A UV detector is often used for detection, as the carbonyl groups in this compound exhibit some UV absorbance.
By injecting aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the this compound peak can be tracked. The area of the chromatographic peaks is proportional to the concentration of the respective components, allowing for a quantitative assessment of the reaction's progress and yield. google.com
Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Derivatization Strategies for Enhanced Chromatographic Detection
In the analysis of various organic compounds, particularly those lacking a strong chromophore or fluorophore, derivatization is a critical step to enable or enhance detection by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.comcolostate.edu this compound (DIBOC), while primarily known as a protecting group for amines, can also be viewed through the lens of derivatization, where it reacts with a target analyte to form a new, more easily detectable compound. This strategy is particularly effective for the analysis of primary and secondary amines, amino acids, and other nucleophilic compounds. sigmaaldrich.comnih.gov
The fundamental principle involves the reaction of the target analyte (e.g., an aliphatic amine) with DIBOC under mild conditions. The nucleophilic amine attacks one of the carbonyl carbons of DIBOC, leading to the formation of a stable isobutyl carbamate (B1207046) derivative. This process effectively transforms a polar, often highly volatile or thermally labile amine into a less polar, more stable derivative suitable for chromatographic analysis. colostate.eduresearchgate.net
Key advantages of using a dicarbonate like DIBOC for derivatization include:
Improved Chromatographic Behavior: The resulting carbamate derivatives are typically less polar than the parent amines, leading to better retention and peak shape on common reverse-phase HPLC columns (e.g., C18). sigmaaldrich.comsielc.com
Enhanced Stability: Derivatization can increase the thermal stability of analytes, preventing decomposition in the heated injection port of a gas chromatograph. colostate.edu
Increased Volatility for GC: By masking polar N-H groups, derivatization increases the volatility of compounds like amino acids, making them amenable to GC analysis. gcms.cz
The reaction conditions for derivatization with DIBOC are typically mild, often proceeding at room temperature in a suitable organic solvent or aqueous-organic mixture. The selection of the solvent and the use of a base catalyst can be optimized to ensure a rapid and complete reaction. The progress of the derivatization can be monitored by periodically analyzing aliquots of the reaction mixture until the parent analyte peak is no longer detected. gcms.cz While many reagents are available for amine derivatization, dicarbonates offer a clean reaction with predictable products. nih.gov
| Analyte Class | Derivatization Product | Typical Chromatographic Method | Reason for Derivatization |
|---|---|---|---|
| Primary Amines | N-isobutoxycarbonyl amine | RP-HPLC, GC | Improve peak shape, increase thermal stability |
| Secondary Amines | N-isobutoxycarbonyl amine | RP-HPLC, GC | Reduce polarity, improve volatility |
| Amino Acids | N-isobutoxycarbonyl amino acid ester | GC (after esterification) | Increase volatility and thermal stability |
| Peptides | N-isobutoxycarbonyl peptide | RP-HPLC-MS | Improve ionization efficiency and fragmentation |
Advanced Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. ugent.bemdpi.com
Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions, including those involving dicarbonates. mdpi.comstackexchange.com DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. stackexchange.com This allows for a detailed understanding of the reaction pathway and the calculation of key energetic parameters. rsc.orgarxiv.org
For the reaction of this compound with a nucleophile, such as an amine, DFT can be employed to:
Determine the Reaction Mechanism: It can distinguish between different possible pathways, such as a concerted mechanism versus a stepwise mechanism involving a tetrahedral intermediate. mdpi.com
Calculate Activation Energies: The energy barrier (activation energy) for the reaction can be calculated, providing a quantitative measure of the reaction rate. rsc.orgmdpi.com Studies on similar carbonate systems have shown that DFT can accurately predict activation barriers. mdpi.com
Analyze the Role of Catalysts: The effect of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be modeled to understand how it lowers the activation energy and accelerates the reaction.
Investigate Reactivity and Selectivity: By comparing the activation energies for reactions with different nucleophiles, DFT can predict the selectivity of DIBOC.
DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or cc-pVTZ) that appropriately describe the electronic structure of the system. nih.govnih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data in solution. mdpi.com
| Computational Parameter | Typical Selection/Method | Purpose |
|---|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy in the DFT calculation. mdpi.commdpi.com |
| Basis Set | 6-31+G(d,p), cc-pVTZ | Describes the atomic orbitals used to construct the molecular orbitals. nih.gov |
| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction energetics. mdpi.com |
| Task | Geometry Optimization, Transition State Search | To find stable molecular structures and the highest energy point along the reaction path. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and intermolecular interactions. youtube.commdpi.com
In the context of this compound, MD simulations are particularly useful for understanding:
Solvation Structure: Simulations can reveal how solvent molecules (e.g., water, acetonitrile) arrange themselves around a DIBOC molecule. This "solvation shell" can significantly influence the molecule's reactivity.
Intermolecular Interactions: MD can quantify the non-covalent interactions, such as van der Waals forces and hydrogen bonds, between DIBOC and other molecules in the system, including reactants, solvents, and catalysts. analis.com.my For example, simulations can show how DIBOC interacts with an amine nucleophile prior to reaction.
Conformational Dynamics: DIBOC is a flexible molecule. MD simulations can explore its different conformations in solution and determine their relative populations, which can be crucial for understanding its accessibility for reaction.
MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. analis.com.my Force fields like COMPASS or AMBER are commonly used for organic molecules. analis.com.mymdpi.com A typical simulation involves placing a DIBOC molecule in a box of solvent molecules and simulating their movement over a period of nanoseconds to microseconds.
| Simulation Parameter/Component | Typical Choice | Description |
|---|---|---|
| Force Field | COMPASS, AMBER, OPLS-AA | A set of equations and parameters used to calculate the potential energy of the system. analis.com.my |
| Water Model | TIP3P, SPC/E | Specifies the geometry and charge distribution for water molecules in the simulation. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Defines the thermodynamic conditions under which the simulation is run. |
| Simulation Time | 10 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample the relevant molecular motions. |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity or property of a chemical based on its molecular structure. wikipedia.orglibretexts.org In the context of this compound, a QSAR approach, specifically a Quantitative Structure-Reactivity Relationship (QSRR), could be developed to predict its reactivity towards a range of nucleophiles or to compare its reactivity with other related dicarbonates. libretexts.org
The development of a QSRR model involves several key steps:
Data Set Collection: A dataset of compounds with known reactivity data (e.g., reaction rate constants) is compiled. For example, this could include a series of different aliphatic and aromatic dicarbonates.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation that relates the descriptors to the observed reactivity. fiveable.meljmu.ac.uk
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. ljmu.ac.uk
For predicting the reactivity of dicarbonates, relevant descriptors might include:
Electronic Descriptors: Partial charges on the carbonyl carbons, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack.
Steric Descriptors: Molecular volume, surface area, and specific parameters like Taft's steric parameter (Es), which describe the bulkiness of the alkyl groups.
Topological Descriptors: Indices that describe molecular connectivity and branching.
A validated QSRR model could then be used to predict the reactivity of new, unsynthesized dicarbonates, guiding the selection of reagents for specific applications. wikipedia.orgnih.gov
| Descriptor Type | Example Descriptor | Relevance to Dicarbonate Reactivity |
|---|---|---|
| Electronic | LUMO Energy | Lower LUMO energy suggests greater susceptibility to nucleophilic attack. |
| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge indicates a more electrophilic center. |
| Steric | Molecular Volume | Larger volume may indicate increased steric hindrance around the reactive site. |
| Thermodynamic | LogP (Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting its behavior in different solvents. |
Diisobutyl Dicarbonate in Green Chemistry and Sustainable Chemical Engineering
Adherence to Green Chemistry Principles in Diisobutyl Dicarbonate (B1257347) Research
The core tenets of green chemistry provide a roadmap for assessing and improving the environmental footprint of chemical compounds like Diisobutyl Dicarbonate. Key areas of focus include maximizing the incorporation of all materials used in the process into the final product (atom economy), minimizing waste, reducing energy requirements, and sourcing starting materials from renewable feedstocks.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
A common industrial synthesis of this compound involves the reaction of isobutyl chloroformate with an alkali, such as sodium hydroxide (B78521). While this method can be effective, its atom economy is inherently limited by the formation of a salt byproduct (sodium chloride).
Theoretical Atom Economy for Conventional Synthesis:
| Reactants (Molecular Weight) | Product (Molecular Weight) | Byproduct (Molecular Weight) | Atom Economy (%) |
| 2 x Isobutyl Chloroformate (136.58 g/mol ) | 1 x this compound (218.25 g/mol ) | 2 x Sodium Chloride (58.44 g/mol ) | 79.8% |
| 2 x Sodium Hydroxide (40.00 g/mol ) |
This calculation is based on the stoichiometry of the reaction and does not account for yield or solvent usage.
This theoretical atom economy of approximately 79.8% highlights that a significant portion of the reactant mass is converted into a low-value inorganic salt, which must be managed as a waste stream. Research into greener alternatives is actively seeking to improve upon this by designing synthetic pathways with higher atom economies.
Waste minimization strategies extend beyond atom economy to include the reduction or elimination of hazardous solvents and reagents. The use of phosgene (B1210022), a highly toxic gas, in the synthesis of the isobutyl chloroformate precursor is a significant environmental and safety concern in the traditional production chain. Therefore, a primary focus of green chemistry research in this area is the development of phosgene-free synthetic routes.
Energy Efficiency Considerations in Synthetic Pathways
The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide, a promising green alternative, is often thermodynamically limited and requires significant energy input for product separation. Studies on the synthesis of similar dialkyl carbonates have shown that the post-reaction separation process can account for a substantial portion of the total energy consumption, potentially making the process a net emitter of CO2 rather than a consumer if not optimized.
Efforts to improve energy efficiency in this compound production focus on:
Developing highly active and selective catalysts that can operate under milder reaction conditions (lower temperatures and pressures).
Designing integrated reaction and separation systems , such as reactive distillation, to reduce the energy penalty associated with purification.
Utilizing alternative energy sources , such as microwave irradiation, which can sometimes lead to faster reaction times and reduced energy consumption compared to conventional heating.
Utilization of Renewable Feedstocks
The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For this compound, the key precursor is isobutanol. Traditionally, isobutanol is produced from petrochemical sources. However, significant advancements have been made in the production of bio-based isobutanol through the fermentation of renewable biomass, such as corn, sugarcane, and lignocellulosic materials.
The use of bio-isobutanol as a starting material for the synthesis of this compound offers a direct pathway to a more sustainable product with a reduced carbon footprint. Companies like Gevo have developed proprietary yeast strains and fermentation processes to produce bio-isobutanol from various renewable feedstocks. This bio-based isobutanol can then serve as a platform chemical for the synthesis of a wide range of products, including this compound.
Development of Environmentally Benign Synthetic Routes
In response to the limitations of traditional synthesis methods, significant research has been directed towards developing greener pathways to this compound and other dialkyl carbonates. These efforts primarily focus on avoiding hazardous reagents like phosgene and utilizing abundant and non-toxic feedstocks like carbon dioxide.
Phosgene-Free and CO2-Based Synthesis as Sustainable Alternatives
The avoidance of phosgene is a major driver in the development of green synthetic routes for carbonates. Phosgene-free alternatives for the synthesis of dialkyl carbonates, including this compound, are actively being explored.
One of the most promising sustainable alternatives is the direct synthesis from an alcohol and carbon dioxide. This route is highly attractive from a green chemistry perspective as it utilizes a readily available, inexpensive, and non-toxic C1 source (CO2) and produces only water as a byproduct, leading to a high theoretical atom economy.
However, the direct carboxylation of alcohols with CO2 is a thermodynamically challenging equilibrium-limited reaction. To overcome this, researchers are investigating various strategies, including the use of dehydrating agents to remove the water byproduct and shift the equilibrium towards the product side.
Another phosgene-free approach is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with isobutanol. DMC itself can be produced through greener, phosgene-free methods. This two-step transesterification process can be driven to completion by removing the lower-boiling alcohol byproduct (methanol).
Catalysis in Sustainable Dicarbonate Production
Catalysis plays a pivotal role in enabling and enhancing the efficiency of sustainable synthetic routes to this compound. The development of effective catalysts is crucial for overcoming the thermodynamic and kinetic barriers associated with greener reaction pathways.
For the direct synthesis of dialkyl carbonates from CO2 and alcohols, cerium oxide (CeO2)-based catalysts have shown significant promise. These heterogeneous catalysts are relatively inexpensive, robust, and can be readily separated from the reaction mixture, facilitating their reuse. Research has shown that the catalytic activity of CeO2 can be enhanced by modifying its morphology and by using it in combination with dehydrating agents.
In the context of transesterification reactions, both homogeneous and heterogeneous catalysts can be employed. While homogeneous catalysts, such as alkali metal hydroxides or alkoxides, can be very active, their separation from the product mixture can be challenging. Heterogeneous catalysts, such as basic zeolites or functionalized resins, offer the advantage of easier separation and recycling, aligning better with the principles of green chemistry.
This compound as a Green Solvent and Reaction Medium
The environmental impact of a chemical process is heavily influenced by the choice of solvent. Green solvents are characterized by their low toxicity, high biodegradability, and derivation from renewable resources.
One of the most effective ways to reduce the environmental impact of chemical processes is to eliminate the use of solvents altogether. sigmaaldrich.comnih.gov Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times and higher yields. sigmaaldrich.comark-chem.co.jp These reactions can be facilitated by various techniques such as grinding, microwave irradiation, or ultrasound. sigmaaldrich.com For reactions involving this compound, exploring solvent-free conditions could lead to significantly more sustainable synthetic routes. This approach aligns with the principle of atom economy, maximizing the incorporation of all materials used in the process into the final product. ark-chem.co.jp
Future Trajectories in Sustainable Dicarbonate Chemistry
The future of sustainable chemistry involving this compound and other dicarbonates will likely focus on several key areas. A primary goal will be the transition from fossil fuel-based feedstocks to renewable resources for their synthesis. nih.govcpsc.gov This aligns with the broader trend in the chemical industry towards a bio-based economy. pharmaffiliates.com
Furthermore, the principles of a circular economy will become increasingly important. This involves designing chemical processes where waste is minimized and products are designed for degradation or recycling. pharmaffiliates.com For this compound, this could mean developing catalytic systems that are not only efficient but also part of a closed-loop system where the catalyst is continuously recovered and reused.
The development of novel, greener reaction media will also continue to be a priority. While the direct use of this compound as a green solvent requires further investigation, its role in reactions conducted in other green solvents, such as biomass-derived solvents or supercritical fluids, will be an important area of research. ark-chem.co.jpcarlroth.com Ultimately, the trajectory for sustainable dicarbonate chemistry will be guided by the overarching goals of reducing environmental impact, improving energy efficiency, and ensuring the safety of chemical products and processes. nih.gov
Future Research Directions and Emerging Trends in Diisobutyl Dicarbonate Chemistry
Discovery and Design of Novel Catalytic Systems
The synthesis of Diisobutyl Dicarbonate (B1257347) and its subsequent reactions are heavily reliant on catalytic efficiency. The future in this area is geared towards the development of catalysts that are not only highly active and selective but also environmentally benign and reusable.
Current research is moving beyond traditional catalysts towards more sophisticated systems. One promising avenue is the use of Lewis acid catalysts, where the nature of the catalyst can direct the reaction of alcohols with dicarbonates towards specific products. researchgate.net For instance, while some catalysts promote the formation of carbonates, others can lead to the synthesis of ethers. researchgate.net The exploration of different Lewis acids, including rare-earth metal triflates like Ytterbium triflate, has shown potential for novel reactivity. researchgate.net
Furthermore, the development of heterogeneous catalysts is a key trend. These catalysts, such as mesoporous silica-supported erbium(III), offer the significant advantage of easy separation from the reaction mixture, enabling reuse and reducing waste. researchgate.net Phase transfer catalysts, including N-alkylpyridinium salts, have also been shown to be effective in dicarbonate synthesis, offering an alternative to traditional methods. google.com
Future research will likely focus on nano-catalysts and metal-organic frameworks (MOFs), which offer high surface areas and tunable active sites. For example, encapsulating copper nanoparticles within a zeolitic imidazolate framework-8 (ZIF-8) has created a highly stable and efficient catalyst for CO2 hydrogenation to methanol (B129727), a process that shares mechanistic principles with carbonate synthesis. kaust.edu.sa Applying similar design principles could lead to breakthrough catalysts for Diisobutyl Dicarbonate production.
Table 1: Comparison of Emerging Catalytic Systems for Dicarbonate Synthesis
| Catalyst Type | Key Features | Potential Advantages for DIBDC Synthesis | Research Focus |
|---|---|---|---|
| Lewis Acids | Tunable reactivity based on metal center and ligands. researchgate.net | High selectivity for specific reaction pathways. | Screening new metal-ligand combinations for optimal performance. |
| Heterogeneous Catalysts | Solid-phase catalysts, often on a support material. researchgate.net | Ease of separation, reusability, reduced waste. | Developing robust supports and optimizing active site distribution. |
| Phase Transfer Catalysts | Facilitate reactions between reactants in different phases. google.com | Milder reaction conditions, improved yields. | Design of more efficient and recyclable phase transfer agents. |
| Nano-catalysts/MOFs | High surface area, tunable porosity, and active sites. kaust.edu.sa | Superior activity and stability, potential for novel reaction mechanisms. | Encapsulation of active metals and functionalization of framework. |
Integration with Continuous Flow Chemistry for Scalable Production
The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, and the synthesis of this compound is poised to benefit significantly from this evolution. Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and straightforward scalability. nih.govnih.gov
The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction rates. researchgate.net This precise control over temperature, pressure, and residence time often leads to higher yields and purity compared to conventional batch processes. researchgate.net For the production of peroxydicarbonates, a related class of compounds, flow chemistry has enabled the synthesis of highly pure products in very short reaction times under safe conditions. researchgate.net
Future research will focus on developing dedicated flow reactor systems for this compound synthesis. This includes the design of packed-bed reactors containing heterogeneous catalysts, which would combine the benefits of continuous processing with the advantages of catalyst recyclability. nih.gov The integration of in-line purification and real-time reaction monitoring will further enhance the efficiency and economic viability of large-scale this compound production. The development of such integrated systems will be crucial for meeting the growing demand for this versatile reagent in a cost-effective and sustainable manner. nih.gov
Advanced Materials Science Applications and Polymer Innovation
This compound and its analogues are valuable building blocks for the synthesis of advanced polymers, particularly polycarbonates. The ongoing innovation in polymer science is opening up new applications for these materials, driven by the need for high-performance, sustainable, and functional polymers. nih.gov
A significant area of research is the development of bio-based polycarbonates to replace petroleum-derived plastics like those made from bisphenol-A. nih.govtandfonline.com Isosorbide, a bio-based diol, can be reacted with carbonate sources to produce polycarbonates with high thermal stability and heat resistance. tandfonline.com this compound could serve as an alternative, potentially less toxic, carbonate source in these polymerization reactions compared to reagents like phosgene (B1210022). nih.gov
Furthermore, the incorporation of different diols and triols in the polymerization process allows for the creation of a wide range of polycarbonates, including linear and hyperbranched architectures with tailored properties. researchgate.net For instance, using this compound with specific diols could lead to degradable polycarbonates with tunable glass transition temperatures (Tg). rsc.org These materials are of great interest for biomedical applications and environmentally friendly plastics. The ability to control the stereoisomerism of the diol monomers can also have a profound effect on the thermal properties of the resulting polycarbonates, offering a pathway to mimic the properties of traditional engineering plastics. nih.gov
Future work will likely explore the use of this compound in the synthesis of other polymer classes, such as thermoplastic polyurethanes, where carbonate-type macrodiols are used as soft segments to create self-healable and transparent materials. mdpi.com The unique structure of the isobutyl group may impart specific properties, such as improved solubility or modified mechanical performance, to the resulting polymers.
Interdisciplinary Research with Biomaterials and Biocatalysis
The intersection of chemistry, materials science, and biology is a fertile ground for innovation. This compound is positioned to play a role in this interdisciplinary arena, particularly in the fields of biomaterials and biocatalysis.
Biomaterials: The demand for biocompatible and biodegradable materials for medical applications such as drug delivery, tissue engineering, and medical implants is rapidly growing. boydbiomedical.comnih.gov Polycarbonates, which can be synthesized using dicarbonates, are attractive candidates for these applications due to their potential for degradation into non-toxic products. Research into using this compound to create polymers for bioabsorbable vascular scaffolds or as matrices for controlled drug release represents a significant future direction. boydbiomedical.com The specific properties imparted by the isobutyl groups could be leveraged to control the degradation rate and mechanical properties of these biomaterials.
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.govyoutube.com Lipases, for instance, have been successfully used for the ring-opening polymerization of cyclic carbonates and polycondensations of dicarboxylic acids with diols. nih.gov There is significant potential to explore the use of enzymes for the synthesis of this compound itself, or for its use in enzyme-catalyzed polymerization reactions. Dicarbonyl reductases are another class of enzymes that show remarkable ability to stereoselectively produce chiral diols, which are valuable building blocks. rsc.org Harnessing such enzymes could open pathways to novel chiral polymers derived from dicarbonate chemistry. Future research will focus on enzyme discovery and engineering to develop robust biocatalysts that can operate efficiently under industrial conditions for the synthesis of dicarbonates and their polymeric derivatives. rsc.org
Table 2: Potential Interdisciplinary Applications of this compound
| Field | Application Area | Research Goal |
|---|---|---|
| Biomaterials | Tissue Engineering | Development of biodegradable polymer scaffolds for cell growth. |
| Drug Delivery | Creation of biocompatible microparticles for controlled release of therapeutics. | |
| Medical Implants | Synthesis of bioabsorbable materials for temporary devices like stents. boydbiomedical.com | |
| Biocatalysis | Green Synthesis | Use of enzymes (e.g., lipases) for the clean production of this compound. nih.gov |
Computational Design of Next-Generation Dicarbonate Reagents and Solvents
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and design of new molecules and materials. nih.gov These approaches are being increasingly applied to the design of novel reagents and the prediction of their properties, offering a pathway to next-generation dicarbonates with tailored functionalities.
By employing techniques like Density Functional Theory (DFT) and machine learning, researchers can predict the reactivity, stability, and physical properties of hypothetical dicarbonate molecules before they are synthesized in the lab. energy.govnih.gov This allows for the rational design of reagents with enhanced performance for specific applications. For example, computational screening could identify dicarbonate structures that are more reactive, more selective, or have better solubility in environmentally friendly solvents. energy.gov
This in silico approach can also be used to design novel solvents. The prediction of properties like solvation energy can help identify promising solvent candidates for various chemical processes. energy.gov A deeper computational study of this compound could elucidate its properties as a solvent and guide the design of new dicarbonate-based solvent systems with desirable characteristics, such as low toxicity and high solvency power for specific applications.
Furthermore, computational tools are crucial for understanding reaction mechanisms at the molecular level. kaust.edu.sa Simulating the interaction between a dicarbonate, a substrate, and a catalyst can provide insights that are difficult to obtain through experiments alone. This knowledge can then be used to design more efficient catalytic systems and optimize reaction conditions. The integration of computational modeling with experimental work is expected to significantly accelerate the pace of innovation in dicarbonate chemistry. acs.orgnih.gov
Q & A
Q. What are the critical safety protocols to mitigate risks when handling Diisobutyl Dicarbonate in laboratory experiments?
Methodological Answer: this compound is flammable (flash point: 37°C) and exhibits acute toxicity via inhalation and skin contact. Key protocols include:
- Use explosion-proof equipment and grounding to prevent static discharge.
- Ensure local exhaust ventilation and avoid ignition sources (e.g., sparks, open flames).
- Wear PPE: nitrile gloves, chemical-resistant lab coats, and respiratory protection (e.g., NIOSH-approved masks for organic vapors).
- For spills, evacuate the area, use inert absorbents (e.g., sand), and dispose of waste as hazardous organic material .
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
Methodological Answer: Conduct accelerated stability studies under controlled environments:
- Thermal stability: Heat samples at 40–60°C in sealed vials and monitor decomposition via gas chromatography (GC) or FTIR.
- Hydrolytic stability: Test in aqueous buffers (pH 4–10) at 25°C; quantify hydrolysis products (e.g., CO₂, isobutanol) using headspace GC-MS.
- Oxidative stability: Exclude strong oxidizers (e.g., peroxides, nitrates) to prevent exothermic reactions. Document reaction kinetics and byproducts .
Q. Which analytical techniques are suitable for verifying the purity of this compound in synthetic workflows?
Methodological Answer:
- Purity analysis: Use HPLC with a C18 column and UV detection (λ = 210 nm) to resolve impurities.
- Structural confirmation: Employ H/C NMR to validate ester carbonyl peaks (δ ~155 ppm for carbonate groups).
- Quantitative analysis: Calibrate with internal standards (e.g., triphenylphosphate) for precise concentration measurements .
Advanced Research Questions
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
Methodological Answer: Apply read-across strategies using structurally similar esters (e.g., dimethyl carbonate) with established
- Aquatic toxicity: Use QSAR models (e.g., ECOSAR) to predict LC₅₀ for fish and daphnia. Validate with acute toxicity tests on Daphnia magna (OECD 202).
- Biodegradation: Estimate half-lives via BIOWIN models (EPI Suite) and confirm with OECD 301F respirometry assays.
- Bioaccumulation: Calculate log using fragmentation methods (e.g., KOWWIN) to assess potential biomagnification .
Q. What experimental designs can resolve contradictions in reported decomposition pathways of this compound?
Methodological Answer:
- Isotopic labeling: Synthesize C-labeled this compound to track hydrolysis intermediates via LC-MS/MS.
- Mechanistic studies: Compare acid-catalyzed (HCl, pH 2) vs. base-catalyzed (NaOH, pH 12) hydrolysis at 50°C.
- Computational validation: Use density functional theory (DFT) to model reaction energetics and identify favored pathways (e.g., nucleophilic acyl substitution) .
Q. How can computational models address data gaps in predicting physicochemical properties of this compound?
Methodological Answer:
Q. What methodological approaches are valid for deriving toxicity endpoints for this compound given the absence of empirical data?
Methodological Answer:
- Read-across: Extrapolate inhalation toxicity from dimethyl glutarate (EU-LCI: 50 µg/m³) after confirming metabolic similarity (e.g., carboxylesterase-mediated hydrolysis to succinic acid).
- In vitro assays: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays on human lung epithelial cells (A549) for cytotoxicity.
- Dermal exposure: Use reconstructed human epidermis models (OECD 439) to quantify irritation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
